molecular formula C18H16N2O3 B11400381 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11400381
M. Wt: 308.3 g/mol
InChI Key: KFNFYYFNJQNCGI-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in a microreactor system to optimize the reaction kinetics and yield . The process involves selective acylation, which is crucial due to the different chemical environments of the amine groups in the starting material .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide can be compared with other oxazole derivatives, such as:

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H16N2O3/c1-13-7-9-14(10-8-13)16-11-18(23-20-16)19-17(21)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,21)

InChI Key

KFNFYYFNJQNCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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